molecular formula C22H28FN3O2S B2814251 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946343-61-9

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2814251
CAS No.: 946343-61-9
M. Wt: 417.54
InChI Key: VWOGCRXTQNFYLH-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, indoline, piperidine, and benzenesulfonamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like triethylamine.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The indoline and piperidine rings may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(morpholin-1-yl)ethyl)benzenesulfonamide
  • 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide may exhibit unique biological activities due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom also plays a crucial role in enhancing the compound’s metabolic stability and binding interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2S/c1-25-14-11-18-15-17(5-10-21(18)25)22(26-12-3-2-4-13-26)16-24-29(27,28)20-8-6-19(23)7-9-20/h5-10,15,22,24H,2-4,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOGCRXTQNFYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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